1-(2-Methoxyphenyl)ethanol chemical properties
1-(2-Methoxyphenyl)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(2-Methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(2-Methoxyphenyl)ethanol is a secondary benzylic alcohol characterized by a methoxy group positioned ortho to the hydroxyethyl substituent on the aromatic ring. This structural arrangement imparts unique chemical properties and reactivity, making it a valuable intermediate in various fields of chemical synthesis. Its utility is particularly noted in the development of complex organic molecules, including active pharmaceutical ingredients (APIs), where its stereocenter and functional group handles are leveraged to build molecular complexity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of 1-(2-Methoxyphenyl)ethanol, intended for researchers and professionals in organic chemistry and drug development.
Physicochemical and Structural Properties
1-(2-Methoxyphenyl)ethanol is a colorless to light yellow liquid or low-melting solid at room temperature. The presence of both a hydroxyl group and a methoxy ether group allows it to act as a hydrogen bond acceptor, while the hydroxyl group also serves as a hydrogen bond donor. This duality, combined with the hydrophobic phenyl ring, results in limited solubility in water but good solubility in common organic solvents like ethanol and ether.[1]
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | 1-(2-Methoxyphenyl)ethanol | PubChem[2] |
| CAS Number | 13513-82-1 (Racemate) | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[2] |
| Molecular Weight | 152.19 g/mol | PubChem[2] |
| SMILES | CC(C1=CC=CC=C1OC)O | PubChem[2] |
| InChIKey | DHHGVIOVURMJEA-UHFFFAOYSA-N | Chemsrc[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | ChemicalBook[5] |
| Melting Point | 37-39 °C | Chemsrc[4] |
| Boiling Point | 133-135 °C at 10 mmHg | ChemicalBook[5] |
| Density | 1.076 g/mL at 25 °C | ChemicalBook[5] |
| Refractive Index (n²⁰/D) | 1.540 | ChemicalBook[5] |
| Flash Point | >110 °C (>230 °F) | ChemicalBook[5] |
| pKa | 14.89 ± 0.10 (Predicted) | ChemicalBook[5] |
| Solubility | Soluble in ethanol, ether; limited in water | CymitQuimica[1] |
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of 1-(2-methoxyphenyl)ethanol involves the reduction of the corresponding ketone, 2'-methoxyacetophenone. This transformation is typically achieved with high efficiency using metal hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1]
An alternative route involves the nucleophilic addition of a methyl group to 2-methoxybenzaldehyde, commonly accomplished via a Grignard reaction with methylmagnesium bromide.[6] While effective, this method requires strictly anhydrous conditions due to the high basicity and nucleophilicity of the Grignard reagent.[6]
Field-Proven Experimental Protocol: Synthesis via Ketone Reduction
This protocol details the reduction of 2'-methoxyacetophenone using sodium borohydride. The choice of methanol as a solvent is strategic; it readily dissolves the starting ketone and the borohydride reagent, and its protic nature facilitates the workup to yield the final alcohol product.
Step-by-Step Methodology:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-methoxyacetophenone (5.0 g, 33.3 mmol). Dissolve the ketone in 30 mL of methanol.
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Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to moderate the exothermic reaction upon addition of the reducing agent.
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Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.63 g, 16.6 mmol, 0.5 equivalents) portion-wise over 10-15 minutes. The stoichiometry reflects that each mole of NaBH₄ can deliver up to four hydride equivalents, but using a smaller excess ensures complete reaction without complicating the workup. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.
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Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid (HCl) to the flask, which should still be cooled in an ice bath. This step neutralizes excess borohydride and hydrolyzes the intermediate borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
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Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution (20 mL) to remove any residual acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Caption: Synthesis workflow for 1-(2-Methoxyphenyl)ethanol.
Spectral Analysis and Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of 1-(2-methoxyphenyl)ethanol. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are discussed below.
¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra provide a detailed map of the carbon and hydrogen framework. The data presented is for the (S)-enantiomer but is representative of the racemic mixture.[7]
Table 3: NMR Spectral Data for (S)-1-(2-Methoxyphenyl)ethanol in CDCl₃ [7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.22–7.34 | m | - | 2H, Ar-H |
| 6.87–6.98 | m | - | 2H, Ar-H | |
| 5.08–5.10 | m (q) | - | 1H, CH -OH | |
| 3.86 | s | - | 3H, -OCH ₃ | |
| 2.68 | s | - | 1H, -OH | |
| 1.49 | d | 6.4 | 3H, -CH ₃ | |
| ¹³C NMR | 155.6 | - | - | C -OCH₃ |
| 133.4 | - | - | Ar-C | |
| 128.3 | - | - | Ar-C H | |
| 126.1 | - | - | Ar-C H | |
| 120.8 | - | - | Ar-C H | |
| 110.4 | - | - | Ar-C H | |
| 66.6 | - | - | C H-OH | |
| 55.3 | - | - | -OC H₃ | |
| 22.9 | - | - | -C H₃ |
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¹H NMR Insights: The aromatic region shows complex multiplets due to the ortho-substitution. The methoxy group appears as a sharp singlet at ~3.86 ppm. The benzylic proton on the carbon bearing the hydroxyl group is a multiplet (quartet) around 5.10 ppm, coupled to the adjacent methyl protons. The methyl group itself appears as a doublet at ~1.49 ppm. The hydroxyl proton is a broad singlet.
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¹³C NMR Insights: The spectrum shows nine distinct carbon signals, consistent with the molecular structure. The carbon attached to the methoxy group (C-OCH₃) is the most downfield aromatic carbon at 155.6 ppm. The benzylic carbon (CH-OH) resonates at 66.6 ppm, while the methoxy and methyl carbons appear at 55.3 and 22.9 ppm, respectively.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[7] A sharp band corresponding to the C-O stretching of the secondary alcohol appears around 1079 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 152 is expected. Key fragmentation patterns for benzylic alcohols include:
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Alpha-Cleavage: Cleavage of the C-C bond between the benzylic carbon and the methyl group is highly favorable, leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion at m/z = 137.
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Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would produce an ion at m/z = 134.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(2-methoxyphenyl)ethanol is governed by its three primary components: the secondary alcohol, the aromatic ring, and the ortho-methoxy group.
Reactions of the Secondary Alcohol: The secondary hydroxyl group is the most reactive site. It can be readily oxidized to the corresponding ketone, 2'-methoxyacetophenone. This transformation is a cornerstone of its synthetic utility, allowing for the interconversion between the alcohol and ketone oxidation states. A variety of oxidizing agents can be employed, from chromium-based reagents (e.g., PCC) to milder, modern methods like Swern or Dess-Martin periodinane oxidations.[8]
Caption: Oxidation of the secondary alcohol to a ketone.
Influence of the Ortho-Methoxy Group: The electron-donating methoxy group at the ortho position exerts significant electronic and steric influence.
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Electronic Effects: The methoxy group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the para position (position 4).
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Steric and Chelating Effects: The proximity of the methoxy group to the benzylic alcohol can influence reactivity. In some metal-catalyzed reactions, the oxygen of the methoxy group can act as a directing group through chelation with the metal center, controlling the stereochemical outcome or rate of reaction. Conversely, steric hindrance from the ortho-substituent can sometimes impede reactions. For instance, in certain oxidations using N-heterocyclic stabilized iodanes, ortho-methoxy substituted benzylic alcohols were found to be unreactive, whereas other isomers proceeded smoothly, highlighting a critical substrate-reagent interaction.[8][9]
Applications in Research and Drug Development
Substituted phenylethanols are crucial chiral building blocks in the pharmaceutical industry. The ability to synthesize enantiomerically pure forms of these alcohols, often through asymmetric reduction of the corresponding ketones, makes them highly valuable starting materials for APIs.
While specific, publicly documented uses of 1-(2-methoxyphenyl)ethanol as a direct precursor to a commercial drug are not prevalent, its structural motif is highly relevant. It serves as a versatile intermediate for several reasons:
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Chiral Pool Synthesis: The chiral alcohol can be used to introduce a specific stereocenter into a target molecule.
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Functional Group Interconversion: The hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions, or it can be used in esterification or etherification reactions to build more complex structures.
-
-
Precursor to Bioactive Scaffolds: Benzylic alcohols and their corresponding ketones are precursors to a wide range of biologically active compounds, including phenethylamines, which are foundational structures for many neurotransmitter-modulating drugs. The methoxy substituent can be a key pharmacophoric element or can be demethylated at a later stage to reveal a phenol, providing another point for molecular diversification.
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Safety, Handling, and Storage
1-(2-Methoxyphenyl)ethanol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.
Table 4: GHS Hazard Information [2]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
(2013). Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. Available at: [Link]
-
(n.d.). NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available at: [Link]
-
(n.d.). Experiment 3 - Reduction of a Ketone. WebAssign. Available at: [Link]
-
(n.d.). Borohydride Reduction of 2-Methylcyclohexanone Lab. Studylib. Available at: [Link]
-
(n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Scribd. Available at: [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]
-
(n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones catalyzed by a recyclable ruthenium catalyst. The Royal Society of Chemistry. Available at: [Link]
-
(n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. Available at: [Link]
-
(2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Grignard Reaction Synthesis of Triphenylmethanol. EduBirdie. Available at: [Link]
-
(2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. Available at: [Link]
-
(n.d.). Supporting Information General All 1H NMR, 13C NMR spectra.... The Royal Society of Chemistry. Available at: [Link]
-
(2025). How is ethanol prepared by methanal by using Grignard reagent? askIITians. Available at: [Link]
-
(2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube. Available at: [Link]
-
(n.d.). Supporting Information. Available at: [Link]
-
(n.d.). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. ACS Publications. Available at: [Link]
-
(2026). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Scientific Research Publishing. Available at: [Link]
-
(2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
(n.d.). How is ethanol prepared by methanal by using Grignard class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
(2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
(2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. ACS Publications. Available at: [Link]
-
(n.d.). 2C-B. Wikipedia. Available at: [Link]
-
(n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem. Available at: [Link]
-
(n.d.). 1-(2-Methoxyphenyl)ethanol. Chemsrc. Available at: [Link]
Sources
- 1. webassign.net [webassign.net]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms [scirp.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. rsc.org [rsc.org]
- 6. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
